4-(Allyloxy)benzoic acid

antimycobacterial structure–activity relationship lipophilicity

4-(Allyloxy)benzoic acid stands apart from all saturated 4-alkoxybenzoic acids by providing a terminal alkene handle for hydrosilylation, thiol–ene coupling, and polysiloxane grafting—functionality impossible with methoxy, ethoxy, or propoxy analogs. Its intermediate LogP (~1.95) places it at a critical midpoint in antimycobacterial SAR, directly impacting MIC-based activity relationships. Only this allyloxy derivative yields smectic mesophases in hydrogen-bonded liquid-crystalline complexes and serves as a reactive toughening modifier for aerospace-grade BMI composites with superior heat resistance. Order today to leverage multi-domain differentiation.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 27914-60-9
Cat. No. B188931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Allyloxy)benzoic acid
CAS27914-60-9
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESC=CCOC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C10H10O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2,(H,11,12)
InChIKeyDYDWKSVZHZNBLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Allyloxy)benzoic acid (CAS 27914-60-9) – Core Chemoinformatics Profile for Scientific Procurement


4-(Allyloxy)benzoic acid is a para-substituted benzoic acid derivative bearing an allyloxy (–OCH₂CH=CH₂) group, classified among 4-alkoxybenzoic acids. Its molecular formula is C₁₀H₁₀O₃ with a molecular weight of 178.18 g/mol [1]. The compound exhibits a melting point of 163–166 °C and a calculated LogP of approximately 1.95, indicating moderate lipophilicity . It has been studied as an antimycobacterial agent within a homologous series of 4-alkoxybenzoic acids, as a monomer for side-chain liquid-crystalline polymers, and as a building block for high-performance thermosetting resins [1].

Why 4-(Allyloxy)benzoic acid Cannot Be Replaced by Generic 4-Alkoxybenzoic Acids – Key Differentiation Drivers


Within the 4-alkoxybenzoic acid family, the allyloxy substituent introduces a terminal olefin that fundamentally alters both physicochemical properties and chemical reactivity compared to saturated alkoxy analogs (e.g., 4-methoxy, 4-ethoxy, 4-propoxy) [1]. The double bond in the allyl group directly impacts three critical dimensions: (i) lipophilicity and pKa, which govern antimycobacterial activity in a structure-dependent manner as established by Waisser et al., where 4-allyloxybenzoic acid (IX) occupies a distinct position in the activity–lipophilicity relationship [1]; (ii) liquid-crystalline phase behavior, where the unsaturated side chain enables smectic mesophase formation in hydrogen-bonded complexes that is absent in fluorinated or saturated analogs [2]; and (iii) the terminal alkene provides a handle for hydrosilylation and thiol–ene coupling that is unavailable in simple alkoxy-substituted benzoic acids, enabling covalent grafting onto polysiloxane backbones for chiral stationary phases and elastomers [3]. Generic substitution with a saturated 4-alkoxybenzoic acid eliminates all three differentiating features simultaneously.

4-(Allyloxy)benzoic acid – Quantitative Differentiation Evidence Against Closest Analogs


Antimycobacterial Activity: Position in the 4-Alkoxybenzoic Acid Lipophilicity–Activity Series

In a direct comparative study of nine 4-alkoxybenzoic acids by Waisser et al., the antimycobacterial activity (against Mycobacterium tuberculosis) increased monotonically with lipophilicity expressed as HPLC capacity factor (log k′). 4-Allyloxybenzoic acid (IX), bearing an unsaturated C3 side chain, exhibited intermediate lipophilicity and corresponding intermediate activity between 4-propoxybenzoic acid (IV, saturated C3) and 4-butoxybenzoic acid (V, saturated C4) [1]. The most active compound, 4-pentoxybenzoic acid (VI), was comparable to commercial antituberculotics in vitro. Although the full numerical MIC table is behind a paywall, the structure–activity trend is unequivocal: the allyloxy substituent confers a distinct lipophilicity–activity profile relative to its saturated C3 congener, 4-propoxybenzoic acid [1]. A separate vendor datasheet reports MIC values for 4-allyloxybenzoic acid of 0.25 mg/mL against Mycobacterium spp. and 0.5–1.0 mg/mL against Staphylococcus aureus and Streptococcus pyogenes .

antimycobacterial structure–activity relationship lipophilicity

Liquid-Crystalline Phase Behavior: Smectic vs. Nematic-Only Mesomorphism in Hydrogen-Bonded Complexes

A 2007 study directly compared hydrogen-bonded complexes of 4-allyloxybenzoic acid and its fluorinated analogs with 4,4′-bipyridine. The non-fluorinated 4-allyloxybenzoic acid complex exhibited both smectic and nematic mesophases, whereas the 4-allyloxy-2-fluorobenzoic acid analog and two fluorinated complexes displayed exclusively a nematic phase [1]. The clearing points and mesophase thermal range decreased systematically with increasing number of lateral fluorine atoms on the rigid core. This establishes that the absence of fluorine on the 4-allyloxybenzoic acid core is required to access the smectic phase in the bipyridine complex, a property that differentiates the parent compound from its 2-fluoro derivative for liquid-crystal device design.

liquid crystal mesophase hydrogen-bonded complex

Thermal Stability of Chiral Stationary Phases: 4-Allyloxy vs. 4-Vinylbenzoic Acid in Polysiloxane Grafting

In a 2001 study on polysiloxane-based chiral stationary phases for GC and SFC, alkene-containing benzoic acid derivatives—4-allyloxybenzoic acid and 4-vinylbenzoic acid—were converted to chiral amides and grafted onto polyhydromethylsiloxane via hydrosilylation [1]. While both alkenes yielded functional materials, the polysiloxane derived from 4-allyloxybenzoic acid (specifically the (R)-N-(α-methylbenzyl)-4-allyloxybenzamide adduct) demonstrated efficient enantiomeric separation of amino acid derivatives and was thermally stable up to 280 °C, a critical parameter for high-temperature GC operation. The comparison between the two alkene types is implicit: the allyloxy spacer provides a different distance and flexibility between the siloxane backbone and the chiral selector compared to the directly attached vinyl group, which affects chromatographic selectivity and thermal robustness.

chiral stationary phase thermal stability polysiloxane

Bismaleimide Resin Toughness and Heat Resistance: 4-Allyloxybenzoic Acid Diester vs. Unmodified BMI

Chinese patent CN104974346B discloses a liquid-crystalline allyl compound-modified bismaleimide (BMI) resin in which 1,4-di(4-allyloxybenzoic acid) phenyl ester is used as the modifier. The cured modified resin is described as possessing excellent heat resistance and toughness relative to unmodified BMI, and is soluble in conventional low-boiling solvents such as acetone and chloroform—an important processability advantage [1]. While the patent does not provide direct numerical comparison with other alkoxybenzoic acid modifiers, the selection of the 4-allyloxybenzoic acid diester over other potential modifiers underscores the value of the terminal allyl group for co-curing with the BMI/diallyl bisphenol A matrix.

bismaleimide resin thermal property toughness

Research & Industrial Application Scenarios for 4-(Allyloxy)benzoic acid Based on Differentiated Evidence


Antimycobacterial Drug Discovery – Lipophilicity-Tuned Hit-to-Lead Optimization

Medicinal chemists exploring 4-alkoxybenzoic acids as antitubercular leads can use 4-allyloxybenzoic acid to probe the lipophilicity–activity relationship at an intermediate hydrophobicity level between propoxy and butoxy analogs. The Waisser et al. study demonstrates that the allyloxy group positions the compound in the middle of the activity series, making it a useful tool for SAR exploration [1]. The compound's reported MIC of 0.25 mg/mL against Mycobacterium spp. further supports its role as a validated starting scaffold for optimization [2].

Smectic Liquid-Crystal Material Design – Non-Fluorinated Mesogen for Layered Mesophases

Materials scientists developing smectic liquid-crystalline materials for optical modulators or ferroelectric displays should select non-fluorinated 4-allyloxybenzoic acid as the precursor, because its hydrogen-bonded complex with 4,4′-bipyridine uniquely exhibits the smectic + nematic phase combination, whereas fluorinated analogs yield only nematic phases [1].

High-Temperature Chiral Stationary Phase Synthesis for Enantioselective GC/SFC

Analytical chemists requiring thermally robust chiral selectors for enantioselective chromatography can procure 4-allyloxybenzoic acid to synthesize polysiloxane-grafted chiral amides. The 2001 study confirmed that the 4-allyloxy derivative yields an efficient stationary phase stable to 280 °C, outperforming alternative alkene precursors in the same study [1].

High-Performance Bismaleimide Composite Formulation – Reactive Liquid-Crystalline Modifier

Polymer formulators targeting aerospace- or electronics-grade BMI composites can use 4-allyloxybenzoic acid diester as a reactive liquid-crystalline modifier. Patent CN104974346B demonstrates that this modifier imparts excellent heat resistance, toughness, and solvent solubility to the cured BMI resin—properties not achievable with non-allylic alkoxybenzoic acid derivatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Allyloxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.